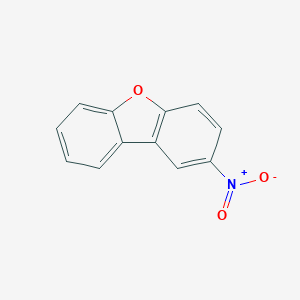

2-硝基二苯并呋喃

概述

描述

2-Nitrodibenzofuran is an organic compound belonging to the class of nitroaromatic compounds It is characterized by a dibenzofuran core structure with a nitro group (-NO2) attached to the second position

科学研究应用

2-Nitrodibenzofuran has several scientific research applications:

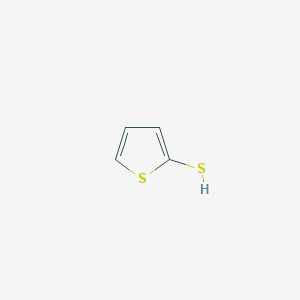

Peptide Chemistry: It is used as a photoremovable protecting group for thiol groups in peptides.

Biological Studies: The compound is used in the development of light-sensitive biomaterials and in studies involving light-regulated biological processes.

Material Science: Its unique photochemical properties make it useful in the development of advanced materials with light-responsive behaviors.

作用机制

Target of Action

The primary target of 2-Nitrodibenzofuran (NDBF) is the thiol group in peptides . NDBF acts as a photoremovable protecting group for the thiol group, which is crucial in peptide chemistry .

Mode of Action

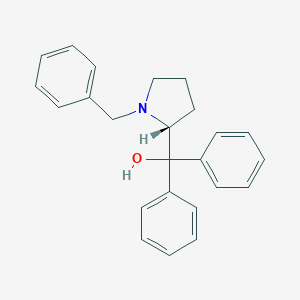

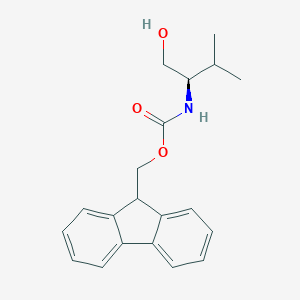

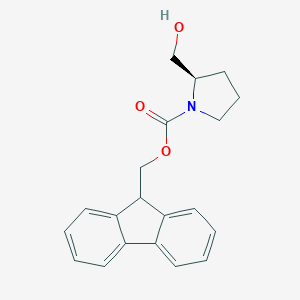

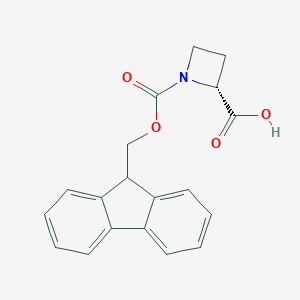

NDBF interacts with its target by masking the thiol group in cysteine-containing peptides . This is achieved by synthesizing Fmoc-Cys(NDBF)-OH and incorporating that residue into peptides by standard solid-phase peptide synthesis procedures . Upon irradiation with 365 nm light or two-photon excitation with 800 nm light, efficient deprotection occurs .

Biochemical Pathways

The biochemical pathway affected by NDBF involves the uncaging of the thiol group in peptides . This uncaging process is carried out using a peptide derived from the protein K-Ras4B, a known substrate for protein farnesyltransferase . Upon irradiation of the NDBF-caged peptide in the presence of the enzyme, the formation of the farnesylated product occurs .

Pharmacokinetics

The pharmacokinetics of NDBF involve its efficient deprotection upon irradiation . The high cleavage efficiency devoid of side reactions and significant two-photon cross-section of NDBF render it superior to Bhc for thiol group caging . .

Result of Action

The molecular and cellular effects of NDBF’s action involve the migration of the peptide from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation . This occurs when human ovarian carcinoma (SKOV3) cells are incubated with an NDBF-caged version of a farnesylated peptide followed by UV irradiation .

Action Environment

The action of NDBF is influenced by light, specifically 365 nm light or two-photon excitation with 800 nm light . The ability of light to traverse various chemical and biological barriers and be modulated by time and amplitude makes light-regulated molecules like NDBF unique tools for a plethora of applications in the areas of chemistry and biology .

生化分析

Biochemical Properties

2-Nitrodibenzofuran has been used as a photoremovable protecting group in peptide chemistry . It interacts with cysteine residues in peptides, masking the thiol group . Upon irradiation with light, the 2-Nitrodibenzofuran group is removed, revealing the thiol group . This interaction is crucial in the study of proteins and enzymes that contain cysteine residues .

Cellular Effects

In cellular studies, 2-Nitrodibenzofuran has been used to control the activity of peptides within cells . For example, a peptide derived from the protein K-Ras4B was caged with 2-Nitrodibenzofuran . Upon irradiation, the peptide was activated, leading to changes in cell signaling pathways and gene expression . This demonstrates the potential of 2-Nitrodibenzofuran to influence cellular function.

Molecular Mechanism

The mechanism of action of 2-Nitrodibenzofuran involves its ability to absorb light and undergo a photochemical reaction . When irradiated, 2-Nitrodibenzofuran undergoes a structural change that leads to its removal from the peptide . This uncaging process allows the peptide to interact with other biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-Nitrodibenzofuran can be controlled temporally by adjusting the timing and duration of light exposure This allows researchers to study the effects of the compound over time

Metabolic Pathways

It is known that dibenzofurans can be degraded by bacteria through lateral and angular dioxygenation pathways

Transport and Distribution

It is known that the compound can penetrate cells and interact with intracellular peptides

Subcellular Localization

It has been shown that peptides caged with 2-Nitrodibenzofuran can migrate from the cytosol/Golgi to the plasma membrane upon irradiation This suggests that 2-Nitrodibenzofuran may influence the subcellular localization of peptides

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodibenzofuran can be achieved through several methods:

Electrophilic Nitration: This involves the nitration of dibenzofuran using a mixture of nitric acid and acetic acid.

Ipso Substitution: This method involves the substitution of a halogen atom in dibenzofuran with a nitro group using tetranitromethane as the nitrating agent.

Condensation Reactions: Condensation of salicylic aldehydes with bromonitromethane followed by cyclization can also yield 2-Nitrodibenzofuran.

Industrial Production Methods

Industrial production of 2-Nitrodibenzofuran typically involves large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The choice of nitrating agents and reaction conditions is crucial to ensure the selective formation of the desired nitro isomer.

化学反应分析

2-Nitrodibenzofuran undergoes various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

2-Nitrodibenzofuran can be compared with other nitroaromatic compounds such as:

2-Nitrobenzofuran: Similar in structure but with different reactivity and applications.

Brominated Hydroxycoumarin: Used as a protecting group but less efficient compared to 2-Nitrodibenzofuran.

2-Nitronaphtho[2,1-b]furan: Known for its strong mutagenic properties but differs in its biological applications.

The uniqueness of 2-Nitrodibenzofuran lies in its superior efficiency as a photoremovable protecting group and its broad range of applications in scientific research.

属性

IUPAC Name |

2-nitrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFPLEUXZNAAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175086 | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-95-1 | |

| Record name | 2-Nitrodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

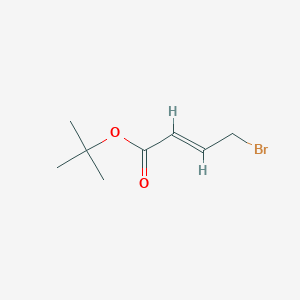

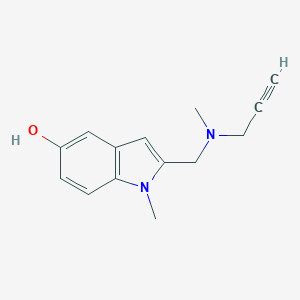

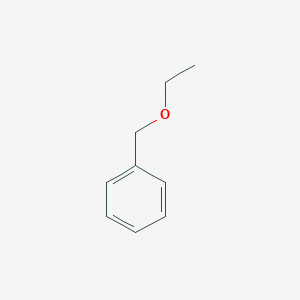

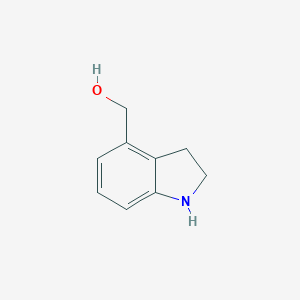

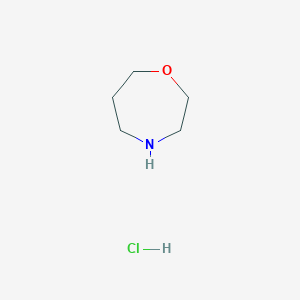

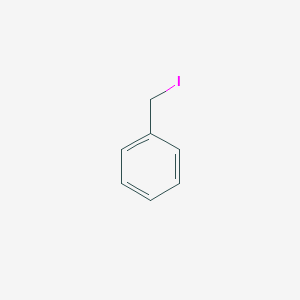

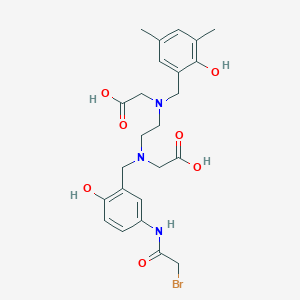

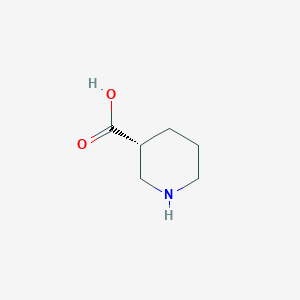

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing 2-Nitrodibenzofuran and how do they differ in regioselectivity?

A1: Two main synthetic routes yield 2-Nitrodibenzofuran with differing regioselectivity:

Q2: Can 2-Nitrodibenzofuran be synthesized through photochemical reactions, and what are the potential applications of this approach?

A2: While not directly producing 2-Nitrodibenzofuran, research demonstrates the feasibility of using photochemical reactions to create dibenzofuran derivatives []. For instance, UV irradiation of 3,5-diiodo-4-(4'-methyoxphenoxy)nitrobenzene yields 4-iodo-8-methoxy-2-nitrodibenzofuran []. This method shows promise for developing novel, rigid thyroid hormone analogs by utilizing the functionalized dibenzofuran framework.

Q3: Has 2-Nitrodibenzofuran been used in the development of photocleavable protecting groups, and what mechanistic insights are available?

A3: Research indicates the use of a 2-Nitrodibenzofuran derivative, specifically 3-methyl-2-nitrodibenzofuran (NDBF), in synthesizing FerriCast (FC-NDBF), a potential photocleavable protecting group for Fe(3+) []. Studying the photochemistry of FC-NDBF and similar compounds provides valuable insights into the uncaging quantum yields of ligands derived from nitrobenzhydrol. This highlights the potential of 2-Nitrodibenzofuran derivatives in photochemical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。